molecular formula C24H24N6O3 B2650785 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1285624-26-1

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2650785
CAS No.: 1285624-26-1
M. Wt: 444.495
InChI Key: GMXCHNRGFRTAIO-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Based Molecular Scaffolds

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of synthetic chemistry since its discovery in the late 19th century. Early synthetic routes, such as the Knorr pyrazole synthesis (1883), involved cyclocondensation of 1,3-diketones with hydrazines. This method laid the groundwork for diversifying pyrazole derivatives, though regioselectivity challenges persisted due to tautomerism inherent to the scaffold. The Pechmann synthesis (1898) later expanded accessibility to pyrazoles via reactions between acetylene and diazomethane, while mid-20th-century advancements introduced transition-metal-catalyzed cross-couplings and photoredox strategies to enhance functional group tolerance.

A pivotal shift occurred in the 2010s with the adoption of multicomponent reactions (MCRs), enabling one-pot syntheses of complex pyrazole derivatives. For instance, Groebke-Blackburn-Bienaymé reactions facilitated the preparation of fused imidazole-pyrazole systems critical for kinase inhibition. These innovations coincided with the rise of pyrazole-containing pharmaceuticals, such as the anticoagulant apixaban and the fungicide bixafen, which collectively drove over 30 pyrazole-based drugs to market by 2020.

Significance of Multi-Heterocyclic Systems in Medicinal Chemistry

Multi-heterocyclic systems, which combine pyrazole with carboxamide, hydrazone, or aryl moieties, exhibit enhanced pharmacokinetic and pharmacodynamic properties. The compound N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide exemplifies this synergy:

  • Pyrazole Core : Provides a planar aromatic structure for π-π stacking interactions with biological targets.
  • Carboxamide Group : Enhances solubility and hydrogen-bonding capacity, critical for blood-brain barrier penetration in neurodegenerative drug candidates.
  • Hydrazone Linker : Introduces conformational flexibility and metal-chelating capabilities, enabling modulation of enzyme active sites.

Such systems address limitations of monocyclic scaffolds, as evidenced by the improved Aβ fibril inhibition of triethyleneglycol-bridged pyrazole derivatives compared to their non-bridged counterparts. Additionally, multi-heterocyclic frameworks enable multitarget engagement—a key strategy in combating complex diseases like Alzheimer’s, where pyrazole-carboxamides concurrently inhibit β-secretase and disaggregate amyloid plaques.

Evolution of Hydrazone-Linked Pyrazole Research

Hydrazones, formed via condensation of hydrazines with carbonyl compounds, have emerged as versatile linkers in pyrazole functionalization. Early studies focused on N-alkylation and N-alkenylation to modulate electronic properties. For example, substituting pyrazole’s N-1 position with a phenyl group (as in the target compound) stabilizes tautomeric forms, optimizing binding to hydrophobic enzyme pockets.

Recent advances leverage hydrazones’ pH-responsive behavior for targeted drug delivery. The imine bond (C=N) in N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino] derivatives undergoes hydrolysis in acidic tumor microenvironments, enabling site-specific release of therapeutic payloads. Furthermore, hydrazone-linked pyrazoles exhibit dual functionality as both therapeutics and diagnostic probes; fluorine-18 radiolabeled variants serve as positron emission tomography (PET) tracers for amyloid imaging.

Current Academic Interest and Research Landscape

Contemporary studies prioritize three areas:

  • Synthetic Methodologies : Photoredox catalysis and electrochemical synthesis are replacing traditional acid-mediated cyclocondensations to improve yields and reduce waste. For instance, visible-light-induced [3+2] cycloadditions now achieve 85–92% yields for trisubstituted pyrazoles.
  • Neurodegenerative Disease Applications : Pyrazole-carboxamide hydrazones are being evaluated as dual inhibitors of tau aggregation and acetylcholinesterase. Compound 171 (PMC-205), featuring a triethyleneglycol spacer, reduced Aβ fibril formation by 80% in vitro.
  • Computational Design : Machine learning models predict substituent effects on pyrazole ring electronics, accelerating the discovery of derivatives with optimized binding to G-protein-coupled receptors.

The target compound’s 2,5-dimethoxyphenyl and 3,5-dimethylpyrazole substituents exemplify modern design principles, balancing lipophilicity for membrane permeability with polar groups for aqueous solubility.

Properties

CAS No.

1285624-26-1

Molecular Formula

C24H24N6O3

Molecular Weight

444.495

IUPAC Name

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14-

InChI Key

GMXCHNRGFRTAIO-QFEZKATASA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

  • Synthetic routes and reaction conditions: The compound can be synthesized via a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)amine under specific catalytic conditions.

  • Industrial production methods: Large-scale production requires optimized conditions, including temperature control, appropriate solvents like toluene, and a catalyst such as p-toluenesulfonic acid. Industrial processes might also employ continuous flow techniques to ensure higher yields and consistency.

Chemical Reactions Analysis

  • Types of reactions it undergoes: This compound can participate in a variety of reactions including oxidation (forming potentially valuable derivatives), reduction, and substitution reactions, thanks to its aromatic and pyrazole rings.

  • Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.

  • Major products formed: Oxidation might yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions can modify the aromatic or pyrazole rings, offering a spectrum of derivative compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may act by inhibiting specific kinases or pathways involved in cancer cell proliferation. For instance, pyrazole derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, which could lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • In a study on related pyrazole compounds, significant cytotoxicity was observed against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .
    • Another study reported that derivatives exhibited IC50 values as low as 0.067 µM against Aurora-A kinase, demonstrating their potential as targeted anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure suggests it may interact with inflammatory pathways.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Research Findings : A review highlighted that certain pyrazole compounds demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen . The antioxidant properties of these compounds further contribute to their anti-inflammatory potential.

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives is another area of interest. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related diseases.

  • Case Studies : Studies have shown that related compounds exhibit strong DPPH scavenging activity, indicating their potential as effective antioxidants. For example, one study reported an IC50 value for a related ligand significantly lower than that of standard antioxidants like ascorbic acid .

Pharmaceutical Development

The synthesis and modification of pyrazole derivatives are crucial for developing new pharmaceuticals. The compound's unique structure allows for modifications that can enhance its biological activity and selectivity.

  • Synthesis Techniques : Various synthetic routes have been explored to create diverse pyrazole derivatives with improved pharmacological profiles. Techniques include condensation reactions and cycloaddition methods that yield high yields and purity .

Potential Applications in Other Fields

Beyond oncology and inflammation, pyrazole derivatives may find applications in other therapeutic areas:

  • Antidiabetic Activity : Some studies suggest that certain pyrazoles exhibit antihyperglycemic properties, making them candidates for diabetes management .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects of pyrazole compounds against neurodegenerative diseases, although this area requires further investigation.

Summary Table of Biological Activities

Activity TypeRelated FindingsReference
AnticancerSignificant cytotoxicity against MCF7, SF-268, NCI-H460
Anti-inflammatoryInhibition of COX enzymes; comparable to NSAIDs
AntioxidantStrong DPPH scavenging activity
AntidiabeticExhibited antihyperglycemic activity
NeuroprotectivePotential effects against neurodegenerative diseasesOngoing research

Biological Activity

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazolones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure includes a pyrazole ring, which is critical for its biological activity. The presence of the dimethoxyphenyl group and the carboxamide functional group enhances its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. For instance, pyrazolone compounds have been reported to possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Activity

The compound has shown potential anticancer properties in preliminary studies. Pyrazolone derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Pyrazolone derivatives have been studied for their ability to inhibit COX enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenases (COX), leading to decreased prostaglandin synthesis.
  • Receptor Binding : Molecular docking studies suggest that the compound may bind effectively to various receptors involved in pain and inflammation pathways .

Case Studies

Several studies have investigated the biological activity of pyrazolone derivatives:

  • Antibacterial Study : A series of pyrazolone compounds were synthesized and tested for antibacterial activity against E. coli and S. aureus. Results indicated that modifications on the aromatic rings significantly influenced antibacterial potency .
  • Cytotoxicity Assay : In vitro assays demonstrated that specific derivatives exhibited IC50 values in the micromolar range against cancer cell lines, indicating promising anticancer activity .
  • Anti-inflammatory Assessment : Animal models treated with pyrazolone derivatives showed reduced swelling and pain in inflammatory conditions compared to control groups .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrazole carboxamides and hydrazone derivatives. Key analogues include:

Compound Name Substituent A Substituent B Key Structural Differences
Target Compound 2,5-Dimethoxyphenyl 3,5-Dimethyl-1-phenylpyrazol-4-yl Z-configuration hydrazone; dual pyrazole rings
N′-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Propoxyphenyl 3,5-Dimethyl-1-phenylpyrazol-4-yl E-configuration hydrazone; propoxy vs. methoxy
Pyrazole carboxamides (7aa–bk) Varied amines (e.g., aryl, alkyl) Pyrazole-4-carboxylic acid derivatives Substituent diversity at the amide position

Key Observations :

  • Methoxy vs. Propoxy Groups : The 2,5-dimethoxyphenyl group in the target compound enhances electron-donating effects compared to the 4-propoxyphenyl group in the analogue, which may impact lipophilicity and metabolic stability .
Physicochemical Properties
Property Target Compound Analogue Simple Pyrazole Carboxamides
Molecular Weight ~480 g/mol ~460 g/mol 300–400 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.2 2.0–3.0
Hydrogen Bond Donors 2 (amide NH, pyrazole NH) 2 1–2
Aromatic Rings 3 (two pyrazole, one phenyl) 3 1–2

Key Trends :

  • The target compound’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to simpler analogues.

Q & A

Q. Q1: What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via multi-step protocols involving cyclocondensation, ester hydrolysis, and Schiff base formation. A typical route starts with the cyclocondensation of ethyl acetoacetate with phenylhydrazine to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate). Subsequent hydrolysis yields the carboxylic acid derivative, followed by condensation with 2,5-dimethoxybenzaldehyde to introduce the imine moiety . Key intermediates include pyrazole esters and carboxamide derivatives, characterized by NMR and IR spectroscopy .

Q. Q2: What spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine bond lengths, angles, and stereochemistry. For example, pyrazole derivatives often exhibit planar configurations stabilized by intramolecular hydrogen bonding .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm), while IR identifies carbonyl stretches (~1650–1700 cm1^{-1}) and imine C=N bands (~1600 cm1^{-1}) .

Advanced Synthesis and Optimization

Q. Q3: How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?

DoE integrates statistical modeling to assess variables (e.g., temperature, catalyst loading, solvent ratios). For pyrazole syntheses, factors like reaction time (e.g., 12–24 hrs for cyclocondensation) and reagent equivalents (e.g., 1.2–2.0 eq. of DMF-DMA) are optimized via response surface methodology. Central composite designs help identify nonlinear relationships, improving yields from 60% to >80% .

Q. Q4: How are contradictions in reported biological activities resolved methodologically?

Discrepancies in bioactivity data (e.g., IC50_{50} variations) require:

  • Replication : Independent synthesis and bioassays under standardized conditions (e.g., fixed cell lines, incubation times).
  • Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry via circular dichroism (CD) or X-ray .
  • Statistical analysis : Use ANOVA to compare datasets and identify outliers due to experimental variability .

Mechanistic and Computational Studies

Q. Q5: What computational approaches predict the compound’s binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). Docking studies on pyrazole carboxamides reveal hydrogen bonding with active-site residues (e.g., Asp86 in COX-2) and hydrophobic interactions with aryl pockets .
  • MD simulations : Assess binding stability over 100-ns trajectories, calculating RMSD and free energy (MM-PBSA) to prioritize leads .

Q. Q6: How is the compound’s stability under physiological conditions evaluated?

  • Forced degradation : Expose to pH 1–13 buffers, UV light, and oxidative agents (e.g., H2_2O2_2) over 24–72 hrs. Monitor via HPLC for degradation products (e.g., hydrolysis of the imine bond to aldehydes) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; quantify remaining parent compound using LC-MS .

Biological Evaluation

Q. Q7: What in vitro assays are recommended for initial pharmacological profiling?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) and measure IC50_{50} via dose-response curves.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with EC50_{50} determination after 48-hr exposure .

Q. Q8: How are structure-activity relationships (SARs) systematically explored?

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the pyrazole 3- or 5-positions.
  • Bioassay correlation : Compare IC50_{50} values against electronic (Hammett σ) or steric (Taft Es_s) parameters via QSAR models .

Crystallography and Polymorphism

Q. Q9: What challenges arise in resolving crystal structures of polymorphic forms?

Polymorphs (e.g., monoclinic vs. orthorhombic) require:

  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

Advanced Analytical Techniques

Q. Q10: How is LC-MS/MS applied in metabolite identification?

  • Fragmentation patterns : Use collision-induced dissociation (CID) to identify major fragments (e.g., loss of CO2_2 from the carboxamide group).
  • High-resolution MS : Accurately assign metabolites via exact mass (<5 ppm error) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.